Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-
Brand Name: Vulcanchem
CAS No.: 57584-56-2
VCID: VC18693941
InChI: InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18)
SMILES:
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35 g/mol

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

CAS No.: 57584-56-2

Cat. No.: VC18693941

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- - 57584-56-2

Specification

CAS No. 57584-56-2
Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
IUPAC Name 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol
Standard InChI InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18)
Standard InChI Key OZFXSYJRNXCVBZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises a quinazoline scaffold (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 5-amino-2-thienyl group. An ethanolamine side chain (-NH-CH₂-CH₂-OH) is attached to position 4 of the quinazoline ring. This arrangement introduces multiple sites for hydrogen bonding and π-π interactions, which may influence its solubility and reactivity.

Molecular Descriptors

Key identifiers include:

  • IUPAC Name: 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol

  • Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO

  • InChIKey: OZFXSYJRNXCVBZ-UHFFFAOYSA-N

The thiophene ring’s electron-rich nature and the quinazoline’s planar structure likely contribute to its electronic properties, making it a candidate for optoelectronic applications or as a ligand in coordination chemistry.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step condensation reaction. A representative protocol involves:

  • Condensation: Reacting 2-aminothiophene derivatives with 4-chloroquinazoline in the presence of piperidine as a base.

  • Nucleophilic Substitution: The ethanolamine group is introduced via substitution at the 4-position of the quinazoline ring.

  • Purification: The crude product is precipitated with water, filtered, and washed sequentially with cold water and ethanol to remove unreacted starting materials.

Reaction Monitoring

Thin-layer chromatography (TLC) is employed to track reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase. The product’s Rf value typically ranges between 0.4 and 0.6 under these conditions.

Physicochemical Properties

PropertyValue/Description
Molecular Weight286.35 g/mol
State at Room Temp.Solid (predicted)
SolubilityPoor in water; soluble in DMSO
Melting PointNot reported

The ethanolamine side chain enhances hydrophilicity compared to unsubstituted quinazolines, though the aromatic systems dominate, limiting aqueous solubility.

Research Applications and Future Directions

Medicinal Chemistry Prospects

Quinazoline derivatives are known for kinase inhibitory activity (e.g., EGFR inhibitors in cancer therapy). The 5-amino-thiophene moiety, found in drugs like prasugrel, suggests potential antiplatelet or antimicrobial applications . Molecular docking studies could elucidate interactions with biological targets.

Materials Science

Thiophene-containing compounds are widely used in organic semiconductors. The conjugated system in this compound may exhibit charge-transfer properties, meriting exploration in photovoltaic devices or organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogs

Ethanol, 2,2'-((2-(5-Amino-2-thienyl)-4-quinazolinyl)imino)bis-

This analog (CAS 58139-49-4) differs by having two ethanolamine groups instead of one, resulting in a higher molecular weight (330.4 g/mol) and altered solubility . The additional hydroxyl groups may enhance water solubility but could reduce membrane permeability in biological systems.

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